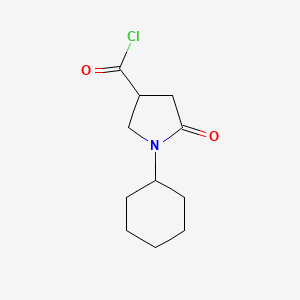

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride

Übersicht

Beschreibung

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is an organic compound with the molecular formula C11H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The general reaction scheme is as follows:

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid+SOCl2→1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or mixed aqueous-organic solvents.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride can be achieved through various chemical pathways, often involving the modification of pyrrolidine derivatives. The compound serves as a precursor for synthesizing other bioactive molecules, particularly in the development of pharmaceuticals that target specific biological pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) have been reported in the range of 32 to 64 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This property positions it as a potential candidate for further research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antiarrhythmic Activity

In animal models, this compound has shown promise as an antiarrhythmic agent. It was tested on mice with induced arrhythmias and demonstrated the ability to stabilize heart rhythm disturbances effectively .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against common pathogens. The results indicated moderate potency compared to standard antibiotics, highlighting its potential use in developing new antimicrobial agents .

Case Study 2: Neuroprotection in Models of Oxidative Stress

In controlled experiments using neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death (up to 50% compared to untreated controls). This suggests a protective mechanism that warrants further investigation into its application for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various biochemical assays and synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

- 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

- 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylate

Uniqueness

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this reactive group and, therefore, have different reactivity profiles and applications.

Biologische Aktivität

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a pyrrolidine ring, which is further substituted with a carbonyl chloride functional group. This unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to the formation of bioactive derivatives.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its ability to inhibit the enoyl acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid elongation cycle of Mycobacterium tuberculosis. Compounds structurally related to this compound have shown promising inhibitory effects against InhA, highlighting its potential in developing new antituberculosis agents .

Table 1: Inhibition Potency of Related Compounds

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | InhA |

| Pyrrolidine Carboxamide A | 0.89 | InhA |

| Pyrrolidine Carboxamide B | 5.55 | InhA |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have demonstrated that derivatives of pyrrolidine carboxamides exhibit structure-dependent antimicrobial activity against various Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile. Notably, some derivatives showed activity against vancomycin-intermediate strains of S. aureus, indicating potential for treating resistant infections .

Table 2: Antimicrobial Activity Against Gram-positive Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound derivative A | S. aureus | 16 µg/mL |

| This compound derivative B | C. difficile | 32 µg/mL |

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. For instance, in the case of enzyme inhibition, it may bind to the active site of target enzymes like InhA, blocking substrate access and inhibiting enzymatic activity. This binding often involves hydrogen bonding interactions that stabilize the compound within the enzyme's active site .

Case Studies

Case Study 1: Antituberculosis Activity

A study focusing on the inhibition of InhA by pyrrolidine carboxamides revealed that compounds with specific substitutions on the aromatic ring significantly enhanced potency. The optimization process led to compounds exhibiting over a 160-fold increase in inhibitory activity compared to initial hits .

Case Study 2: Antimicrobial Resistance

Another investigation assessed the efficacy of various derivatives against multidrug-resistant pathogens. The results indicated that certain substitutions could improve antimicrobial activity while maintaining low cytotoxicity in human cell lines, making them viable candidates for further drug development .

Eigenschaften

IUPAC Name |

1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIATYLCSWNRCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.